Regioisomeric Discrimination: 4‑Methyl‑3‑nitro vs. 3‑Methyl‑4‑nitro Substitution Pattern
CAS 868978‑36‑3 is the 4‑methyl‑3‑nitro regioisomer; its closest direct analog, CAS 868978‑37‑4, is the 3‑methyl‑4‑nitro regioisomer—identical molecular formula (C₁₈H₁₈N₄O₃, MW 338.37) but with the methyl and nitro groups transposed on the benzamide ring . The 4‑methyl‑3‑nitro pattern places the nitro group in a position that engages in a conserved hydrogen‑bond network observed in the AChE‑4‑methyl‑3‑nitrobenzamide co‑crystal structure (PDB 7R02, resolution 2.3 Å) [1]. The 3‑methyl‑4‑nitro isomer cannot recapitulate this geometry because the nitro vector projects from a different ring carbon. Additionally, the 4‑methyl‑3‑nitrobenzamide fragment has been specifically exploited to derivatize Afatinib (a clinically approved EGFR/HER2 inhibitor) for potency and selectivity optimization , a strategy not reported for the 3‑methyl‑4‑nitro isomer. No matched-pair biochemical IC₅₀ values are available for either regioisomer in a common assay, and this evidence gap must be considered when interpreting the differentiation.
| Evidence Dimension | Regioisomeric substitution pattern (position of methyl and nitro groups on benzamide ring) and its documented pharmacophoric relevance |
|---|---|
| Target Compound Data | 4‑Methyl‑3‑nitrobenzamide: methyl at C4, nitro at C3; MW 338.37 g/mol |
| Comparator Or Baseline | 3‑Methyl‑4‑nitrobenzamide (CAS 868978‑37‑4): methyl at C3, nitro at C4; MW 338.37 g/mol |
| Quantified Difference | Positional isomerism; no common-assay IC₅₀ data available. Differential pharmacophoric relevance inferred from PDB 7R02 (4‑methyl‑3‑nitro AChE co‑crystal) [1] and Afatinib-derivatization precedent . |
| Conditions | Structural comparison based on vendor-reported identity and literature-reported fragment‑based co‑crystallography and medicinal chemistry precedent. |
Why This Matters
For any screening campaign targeting the 4‑methyl‑3‑nitro‑recognizing binding pocket (e.g., AChE or Afatinib‑sensitive kinases), procurement of the correct regioisomer is essential because the alternative regioisomer presents a different hydrogen‑bond orientation that is likely incompatible with the binding conformation validated by crystallography.
- [1] PDB entry 7R02. Mus musculus acetylcholinesterase in complex with N-(3-(diethylamino)propyl)-4-methyl-3-nitrobenzamide. RCSB Protein Data Bank. 2022. doi:10.2210/pdb7r02/pdb. View Source
